molecular formula C10H19NO2 B2576390 Ethyl 1-(methylamino)cyclohexane-1-carboxylate CAS No. 91951-39-2

Ethyl 1-(methylamino)cyclohexane-1-carboxylate

Cat. No.: B2576390
CAS No.: 91951-39-2
M. Wt: 185.267
InChI Key: MQXJEVBIGFGQCK-UHFFFAOYSA-N
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Description

Ethyl 1-(methylamino)cyclohexane-1-carboxylate is a chemical compound offered for research and development purposes. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for conducting all necessary experiments and evaluations to determine the compound's suitability for their specific applications. Handling should only be performed by qualified professionals in accordance with all applicable local, national, and international regulations. Handling and Safety: Please refer to the associated Safety Data Sheet (SDS) for detailed hazard information, safe handling procedures, and personal protective equipment (PPE) recommendations before using this product.

Properties

IUPAC Name

ethyl 1-(methylamino)cyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-3-13-9(12)10(11-2)7-5-4-6-8-10/h11H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQXJEVBIGFGQCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCCC1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 1-(methylamino)cyclohexane-1-carboxylate typically involves the esterification of cyclohexanecarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction conditions usually include refluxing the mixture to facilitate the esterification process . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Ethyl 1-(methylamino)cyclohexane-1-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Organic Synthesis

Ethyl 1-(methylamino)cyclohexane-1-carboxylate serves as a valuable building block in organic synthesis. Its structural characteristics allow it to participate in various chemical transformations typical of esters and amines. Some notable reactions include:

  • Esterification : The compound can undergo reactions with alcohols to form new esters.
  • Amine Reactions : It can react with electrophiles due to the presence of the amino group, facilitating the synthesis of more complex molecules.

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications. Research indicates that compounds with similar structures may exhibit pharmacological effects, including:

  • Antidepressant Activity : Studies suggest that derivatives of cyclohexane-based compounds can influence neurotransmitter systems, potentially acting as antidepressants or anxiolytics .
  • Drug Development : this compound can be utilized as an intermediate in the synthesis of novel pharmaceuticals targeting various conditions, including inflammation and neurological disorders.

Biochemical Research

In biochemical studies, this compound is employed to investigate enzyme mechanisms and metabolic pathways:

  • Enzyme Inhibition Studies : Research has demonstrated that structurally related compounds can act as inhibitors for certain enzymes, such as β-lactamases, which are critical in antibiotic resistance . This suggests that this compound could be explored for similar applications.
  • Metabolic Pathway Analysis : The compound's ability to interact with biological systems makes it suitable for studying metabolic pathways involving amino acids and carboxylic acids.

Industrial Applications

The compound's utility extends beyond academic research into industrial applications:

  • Chemical Manufacturing : this compound can be utilized in the production of specialty chemicals and materials, contributing to advancements in material science and engineering.
  • Agricultural Chemistry : Its properties may be explored for developing agrochemicals that enhance crop yield or protect against pests.

Case Study 1: Enzyme Inhibition

A study focused on the inhibition of β-lactamase enzymes demonstrated that derivatives of carboxylic acid esters could effectively inhibit these enzymes, leading to enhanced potency against resistant bacterial strains. This compound was hypothesized to share similar inhibitory properties due to its structural resemblance to known inhibitors .

Case Study 2: Antidepressant Development

Research into cyclohexane derivatives has led to the identification of compounds exhibiting antidepressant-like effects in animal models. This compound could serve as a precursor for synthesizing new antidepressants by modifying its functional groups to enhance bioactivity.

Mechanism of Action

The mechanism of action of Ethyl 1-(methylamino)cyclohexane-1-carboxylate involves its interaction with specific molecular targets in biological systems. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors to exert its effects. The pathways involved in these interactions depend on the specific biological context .

Comparison with Similar Compounds

Structural Analogs with Varying Ring Sizes

a) Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride

  • Structure: Cyclobutane ring with methylamino and methyl ester groups.
  • Synthesis: Prepared via reaction of methyl 1-(methylamino)cyclobutanecarboxylate with toluenesulfonate in ethyl acetate, yielding 80% purity .

b) Methyl 1-(Methylamino)cyclopentanecarboxylate Hydrochloride

  • Structure: Cyclopentane ring with methylamino and methyl ester groups.
  • ¹H-NMR Data: δ 2.56–2.31 (7H, m) for methylamino protons, distinct from cyclohexane derivatives due to reduced ring symmetry .
  • Applications : Intermediate in peptidomimetics; cyclopentane’s intermediate ring size balances strain and conformational flexibility.

Cyclohexane Derivatives with Substituent Variations

a) Ethyl 2-Amino-1-cyclohexene-1-carboxylate

  • Structure: Unsaturated cyclohexene ring with an amino (-NH₂) group at position 2.
  • Applications : Used in heterocyclic synthesis; the double bond facilitates Diels-Alder reactions, unlike the saturated cyclohexane analog .
  • Reactivity : The conjugated enamine system enhances electrophilic substitution at the α-position.

b) Ethyl 3-Amino-4-methylcyclohexane-1-carboxylate (CAS: 1044637-58-2)

  • Structure: Cyclohexane with a methyl group at position 4 and an amino group at position 3.
  • Properties : The additional methyl group increases hydrophobicity (logP ~2.1 predicted), impacting solubility and membrane permeability .

c) Methyl 1-Amino-4-methylcyclohexanecarboxylate (CAS: 181300-38-9)

  • Structure: Methyl ester with amino and methyl groups at positions 1 and 4.
  • Molecular Weight : 214.3 g/mol; higher than the ethyl ester analog due to the methyl substitution .

Functional Group Modifications

a) Ethyl 1-Formamido-4-oxo-2,6-diphenyl-cyclohexanecarboxylate

  • Structure : Cyclohexane with formamido (-NHCHO), oxo (=O), and diphenyl groups.
  • Reactivity: The electron-withdrawing oxo group deactivates the ring, reducing nucleophilic attack compared to the methylamino analog .

b) Methyl 1-Methylcyclohexaneacetate

  • Structure : Cyclohexane with a methyl group and acetate side chain.
  • Physical Properties: Boiling point 86–91°C (13 mm Hg), higher than ethyl 1-(methylamino)cyclohexane-1-carboxylate due to increased molecular weight .

Comparative Data Table

Compound Name CAS Number Ring Size Key Substituents Molecular Weight Key Applications
This compound 91951-39-2 6 -NHCH₃, -COOEt 201.27 g/mol* Pharmaceutical intermediates
Methyl 1-(Methylamino)cyclobutanecarboxylate HCl - 4 -NHCH₃, -COOMe 183.66 g/mol Peptidomimetics
Ethyl 2-Amino-1-cyclohexene-1-carboxylate - 6 (unsaturated) -NH₂, -COOEt 183.22 g/mol Heterocyclic synthesis
Ethyl 3-Amino-4-methylcyclohexane-1-carboxylate 1044637-58-2 6 -NH₂, -COOEt, -CH₃ 201.27 g/mol Agrochemical research

*Calculated based on molecular formula C₁₀H₁₉NO₂.

Biological Activity

Ethyl 1-(methylamino)cyclohexane-1-carboxylate (EMCC) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its cyclohexane backbone with a methylamino group and an ethyl ester functional group. Its molecular formula is C11H19NO2C_{11}H_{19}NO_2, which contributes to its lipophilicity and potential interactions with biological membranes.

Biological Activity

Mechanisms of Action:
EMCC exhibits several biological activities, primarily through modulation of neurotransmitter systems. It has been reported to influence serotonin and norepinephrine levels, which are critical in the treatment of mood disorders such as depression and anxiety. The compound's ability to act as a selective serotonin reuptake inhibitor (SSRI) has been highlighted in various studies, suggesting its potential as an antidepressant agent.

Pharmacological Effects:

  • Antidepressant Activity: EMCC has shown promise in preclinical models for its antidepressant effects, likely due to its interaction with serotonin receptors.
  • Anxiolytic Properties: The compound may also exhibit anxiolytic effects, making it relevant for treating anxiety disorders.
  • Neuroprotective Effects: Some studies suggest that EMCC could provide neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.

Synthesis and Derivatives

The synthesis of EMCC typically involves the reaction of cyclohexanone derivatives with methylamine and ethyl chloroacetate under controlled conditions. This synthetic route allows for the modification of the compound to enhance its biological activity or alter its pharmacokinetic properties.

Case Study: Antidepressant Efficacy

A study conducted by Verma et al. (2024) evaluated the antidepressant efficacy of EMCC in rodent models. The results indicated a significant reduction in depressive-like behaviors when administered at specific dosages, supporting its role as a potential therapeutic agent for mood disorders .

Comparative Analysis with Similar Compounds

A comparative analysis was performed between EMCC and structurally similar compounds such as Ethyl 4-(methylamino)cyclohexane-1-carboxylate hemioxalate. The findings suggested that while both compounds exhibit similar mechanisms of action, EMCC demonstrated a higher binding affinity for serotonin receptors, indicating enhanced efficacy.

Data Table: Biological Activities of this compound

Biological Activity Mechanism Reference
AntidepressantSSRI activity
AnxiolyticSerotonin modulation
NeuroprotectiveAntioxidant properties

Q & A

Q. What are the established synthetic routes for Ethyl 1-(methylamino)cyclohexane-1-carboxylate, and how can reaction conditions be optimized?

The compound can be synthesized via cyclohexane carboxylate esterification followed by methylamine functionalization. Key steps include controlling steric hindrance at the cyclohexane ring and optimizing catalyst selection (e.g., ceric ammonium nitrate for oxidative cycloaddition, as seen in CAN-mediated reactions ). Reaction conditions (temperature, solvent polarity) must balance yield and selectivity, with HPLC or GC-MS monitoring to track intermediates .

Q. How is the purity and structural integrity of this compound validated in laboratory settings?

Use a combination of 1^1H/13^{13}C NMR to confirm substituent positions on the cyclohexane ring (e.g., methylamino group at C1) and FT-IR to detect carboxylate ester stretching (~1740 cm1^{-1}). Purity is assessed via reverse-phase HPLC with UV detection at 210–260 nm, calibrated against reference standards .

Q. What safety protocols are critical when handling this compound in the lab?

Avoid exposure to strong oxidizers or bases due to risk of decomposition . Use flame-resistant equipment (NFPA 704: Health 2, Flammability 2) and PPE, including EN 166-compliant goggles and nitrile gloves. Ensure fume hood ventilation during synthesis .

Advanced Research Questions

Q. What strategies resolve contradictions in reported spectroscopic data for this compound?

Discrepancies in NMR chemical shifts may arise from solvent polarity or temperature effects. Cross-validate data using 2D NMR (COSY, HSQC) to assign signals unambiguously. Compare with structurally analogous compounds (e.g., Ethyl 3-cyclohexene-1-carboxylate, CAS 15111-56-5) to identify systematic errors .

Q. How can metabolic stability and degradation pathways be investigated for this compound in biological studies?

Use in vitro hepatocyte assays with LC-MS/MS to identify primary metabolites (e.g., ester hydrolysis products). Simulate oxidative pathways via cytochrome P450 isoforms (CYP3A4/5) and compare degradation kinetics with cyclohexane-based analogs .

Q. What experimental designs mitigate steric effects during functionalization of the cyclohexane ring?

Employ bulky directing groups (e.g., tert-butyl esters) to control regioselectivity in electrophilic substitutions. Kinetic vs. thermodynamic control in ring-opening reactions can be assessed via time-resolved 13^{13}C NMR .

Methodological Considerations

  • Data Table: Key Physicochemical Properties

    PropertyValue/DescriptionSource
    Molecular FormulaC10_{10}H17_{17}NO2_2
    Molecular Weight183.25 g/mol
    SolubilityInsoluble in H2_2O; soluble in DCM
    StabilityDecomposes under strong bases
  • Conflict Resolution in Synthesis
    If yields vary between labs, verify catalyst purity (e.g., CAN from different suppliers ) and exclude trace moisture via Karl Fischer titration.

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